molecular formula C35H44N2O5 B031479 (R)-3-((S)-1-((S)-2-甲氧基-1-苯乙氨基)-3,3-二甲基-1-氧代丁-2-基氨基甲酰基)-6-(2-甲基联苯-4-基)己酸 CAS No. 230961-21-4

(R)-3-((S)-1-((S)-2-甲氧基-1-苯乙氨基)-3,3-二甲基-1-氧代丁-2-基氨基甲酰基)-6-(2-甲基联苯-4-基)己酸

货号 B031479
CAS 编号: 230961-21-4
分子量: 572.7 g/mol
InChI 键: NSMABJUGSNPHMN-BHYWQNONSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is also known as UK 370106 . It has a molecular formula of C35H44N2O5 and a molecular weight of 572.73 .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as Fourier transform infrared (FT-IR) spectroscopy, 1H NMR, 13C NMR, Mass spectroscopy, energy dispersive X-ray (EDX) analysis, thermogravimetric/derivative thermogravimetry (TG/DTG) analysis, scanning electron microscopy (SEM), transmission electron microscopy (TEM), and vibrating sample magnetometer (VSM) .


Physical And Chemical Properties Analysis

The compound has a melting point of 178-180 °C, a boiling point of 802.7±65.0 °C (Predicted), and a density of 1.122±0.06 g/cm3 (Predicted) .

科学研究应用

UK-370106, a compound with the complex chemical name of “[1,1’-Biphenyl]-4-hexanoic acid, beta-[[[(1S)-1-[[[(1S)-2-methoxy-1-phenylethyl]amino]carbonyl]-2,2-dimethylpropyl]amino]carbonyl]-2-methyl-, (betaR)-”, has shown promise in various scientific research applications due to its selective inhibitory action on certain matrix metalloproteases (MMPs). Below is a comprehensive analysis of the unique applications of UK-370106 in scientific research:

Treatment of Chronic Dermal Ulcers

UK-370106 has been identified as a potent and highly selective inhibitor of MMP-3 and MMP-12, which are enzymes that play a significant role in the degradation of the extracellular matrix. This property makes it a suitable candidate for the topical treatment of chronic dermal ulcers, such as venous ulcers . The compound has been shown to inhibit MMP-3 ex vivo in a model of chronic dermal ulcers, suggesting its potential efficacy in promoting wound healing .

Inhibition of Fibronectin Fragmentation

Fibronectin is a critical protein for wound healing, and its fragmentation can impede the normal healing process. UK-370106 has demonstrated the ability to inhibit the cleavage of fibronectin by MMP-3, which could help maintain the integrity of the provisional matrix necessary for tissue repair .

Selective MMP Inhibition

The selectivity of UK-370106 for MMP-3 and MMP-12 over other MMPs is noteworthy. It shows more than 1200-fold higher potency against MMP-3 and MMP-12 compared to MMP-1, MMP-2, MMP-9, and MMP-14, and about 100-fold more than MMP-13 and MMP-8 . This selectivity is crucial for minimizing potential side effects caused by the inhibition of other MMPs that are essential for normal physiological processes.

Safety Profile in Cell Cultures

In vitro studies have indicated that UK-370106 is not cytotoxic and does not affect the proliferation of fibroblasts, keratinocytes, or endothelial cells at concentrations of 50-100 µM . This suggests a favorable safety profile for the compound, which is an important consideration for its potential therapeutic use.

Pharmacokinetics in Dermal Wounds

UK-370106 is cleared rapidly from plasma but remains in dermal tissue for a longer duration, which is beneficial for localized treatment strategies. In a rabbit model, the compound showed sustained presence in dermal wounds, indicating its potential for prolonged therapeutic action in the affected area .

Potential for Clinical Trials

The promising results from preclinical studies suggest that UK-370106 is a suitable candidate for progression to clinical trials. Its efficacy in inhibiting MMP-3 in chronic dermal ulcers and its favorable pharmacokinetic profile support its potential development as a topical treatment for human chronic dermal wounds .

Exploration of Non-Cytotoxic MMP Inhibitors

UK-370106 contributes to the exploration of non-cytotoxic MMP inhibitors, which is a significant area of research. Developing MMP inhibitors that do not harm healthy cells while effectively targeting pathological processes is a key goal in the field of medicinal chemistry.

属性

IUPAC Name

(3R)-3-[[(2S)-1-[[(1S)-2-methoxy-1-phenylethyl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]-6-(3-methyl-4-phenylphenyl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H44N2O5/c1-24-21-25(19-20-29(24)26-14-8-6-9-15-26)13-12-18-28(22-31(38)39)33(40)37-32(35(2,3)4)34(41)36-30(23-42-5)27-16-10-7-11-17-27/h6-11,14-17,19-21,28,30,32H,12-13,18,22-23H2,1-5H3,(H,36,41)(H,37,40)(H,38,39)/t28-,30-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMABJUGSNPHMN-BHYWQNONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCCC(CC(=O)O)C(=O)NC(C(=O)NC(COC)C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)CCC[C@H](CC(=O)O)C(=O)N[C@H](C(=O)N[C@H](COC)C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H44N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((S)-1-((S)-2-methoxy-1-phenylethylamino)-3,3-dimethyl-1-oxobutan-2-ylcarbamoyl)-6-(2-methyl biphenyl-4-yl)hexanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-((S)-1-((S)-2-Methoxy-1-phenylethylamino)-3,3-dimethyl-1-oxobutan-2-ylcarbamoyl)-6-(2-methylbiphenyl-4-YL)hexanoic acid
Reactant of Route 2
(R)-3-((S)-1-((S)-2-Methoxy-1-phenylethylamino)-3,3-dimethyl-1-oxobutan-2-ylcarbamoyl)-6-(2-methylbiphenyl-4-YL)hexanoic acid
Reactant of Route 3
(R)-3-((S)-1-((S)-2-Methoxy-1-phenylethylamino)-3,3-dimethyl-1-oxobutan-2-ylcarbamoyl)-6-(2-methylbiphenyl-4-YL)hexanoic acid
Reactant of Route 4
Reactant of Route 4
(R)-3-((S)-1-((S)-2-Methoxy-1-phenylethylamino)-3,3-dimethyl-1-oxobutan-2-ylcarbamoyl)-6-(2-methylbiphenyl-4-YL)hexanoic acid
Reactant of Route 5
Reactant of Route 5
(R)-3-((S)-1-((S)-2-Methoxy-1-phenylethylamino)-3,3-dimethyl-1-oxobutan-2-ylcarbamoyl)-6-(2-methylbiphenyl-4-YL)hexanoic acid
Reactant of Route 6
Reactant of Route 6
(R)-3-((S)-1-((S)-2-Methoxy-1-phenylethylamino)-3,3-dimethyl-1-oxobutan-2-ylcarbamoyl)-6-(2-methylbiphenyl-4-YL)hexanoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。